4-[(2,3-Difluorophenyl)methyl]piperazin-2-one
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Overview
Description
4-[(2,3-Difluorophenyl)methyl]piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-Difluorophenyl)methyl]piperazin-2-one typically involves the reaction of 2,3-difluorobenzyl chloride with piperazine under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach minimizes the need for large batch reactors and can improve the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-[(2,3-Difluorophenyl)methyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: The major products formed are typically the corresponding carboxylic acids or ketones.
Reduction: The major products are the corresponding alcohols or amines.
Substitution: The major products are the substituted derivatives where the fluorine atoms are replaced by the nucleophiles.
Scientific Research Applications
4-[(2,3-Difluorophenyl)methyl]piperazin-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly for its activity against certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2,3-Difluorophenyl)methyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the replication of viruses, thereby exhibiting antiviral properties.
Comparison with Similar Compounds
Similar Compounds
1-[(2,4-Difluorophenyl)methyl]piperazin-2-one: This compound has a similar structure but with different fluorine substitution patterns.
2-[(2,3-Difluorophenyl)methyl]piperazin-1-one: This compound has a different substitution pattern on the piperazine ring.
Uniqueness
4-[(2,3-Difluorophenyl)methyl]piperazin-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the difluorophenyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[(2,3-difluorophenyl)methyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O/c12-9-3-1-2-8(11(9)13)6-15-5-4-14-10(16)7-15/h1-3H,4-7H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDRKSIUROFWIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=C(C(=CC=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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